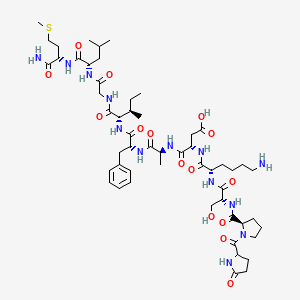

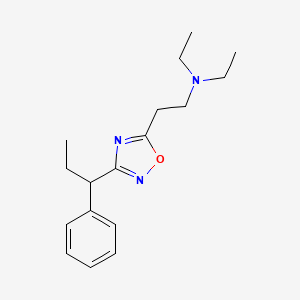

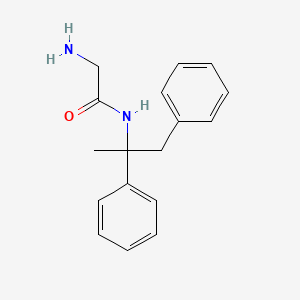

![molecular formula C64H91CoN13O16P B10762819 cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an injectable form of vitamin B12 used therapeutically to treat vitamin B12 deficiency, cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia . The compound is characterized by its dark red crystalline structure and is known for its high stability and efficacy in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxocobalamin acetate is synthesized through a series of chemical reactions involving the cobalt ion and various organic ligands. The synthesis typically involves the following steps:

Formation of Cobinamide: Cobinamide is synthesized by reacting cobalt salts with organic ligands under controlled conditions.

Hydroxylation: The cobinamide is then hydroxylated to form hydroxocobalamin.

Acetylation: Finally, hydroxocobalamin is acetylated to form hydroxocobalamin acetate.

Industrial Production Methods: Industrial production of hydroxocobalamin acetate involves large-scale synthesis using biotechnological methods. Bacteria such as Pseudomonas denitrificans are often used to produce hydroxocobalamin, which is then chemically modified to form hydroxocobalamin acetate .

Chemical Reactions Analysis

Types of Reactions: Hydroxocobalamin acetate undergoes various chemical reactions, including:

Oxidation: Hydroxocobalamin can be oxidized to form cyanocobalamin.

Reduction: It can be reduced to form other cobalamin derivatives.

Substitution: The hydroxo ligand can be substituted with other ligands such as cyanide to form cyanocobalamin.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Cyanide ions in the presence of a suitable catalyst.

Major Products:

Cyanocobalamin: Formed through substitution reactions.

Methylcobalamin: Formed through methylation reactions.

Scientific Research Applications

Hydroxocobalamin acetate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Medicine: Used to treat vitamin B12 deficiency, cyanide poisoning, and certain optic neuropathies

Mechanism of Action

Hydroxocobalamin acetate exerts its effects by binding to and neutralizing cyanide ions, forming cyanocobalamin, which is then excreted in the urine . It also acts as a cofactor in various enzymatic reactions, particularly in the conversion of methylmalonate to succinate and the synthesis of methionine from homocysteine .

Comparison with Similar Compounds

Cyanocobalamin: Another form of vitamin B12, used primarily in dietary supplements.

Methylcobalamin: A coenzyme form of vitamin B12, used in the treatment of peripheral neuropathy.

Adenosylcobalamin: A form of vitamin B12 involved in mitochondrial energy production.

Uniqueness: Hydroxocobalamin acetate is unique due to its high affinity for cyanide ions, making it particularly effective in treating cyanide poisoning. It also has a longer half-life compared to other forms of vitamin B12, providing prolonged therapeutic effects .

Properties

Molecular Formula |

C64H91CoN13O16P |

|---|---|

Molecular Weight |

1388.4 g/mol |

IUPAC Name |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate |

InChI |

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1H2;/q;;+3/p-3/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |

InChI Key |

GNTSRIATITTYSO-WYVZQNDMSA-K |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

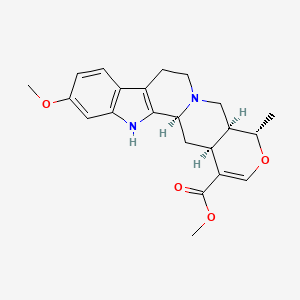

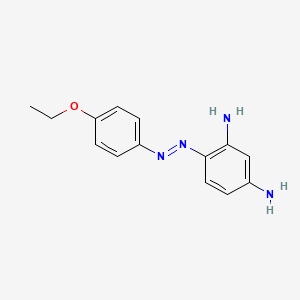

![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)

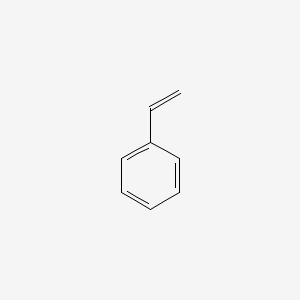

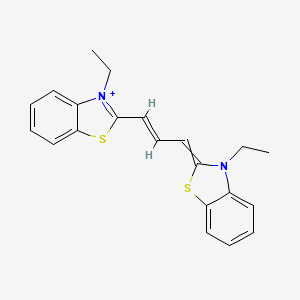

![(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B10762760.png)

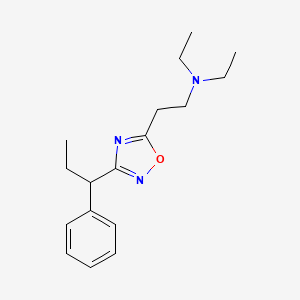

![1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B10762790.png)

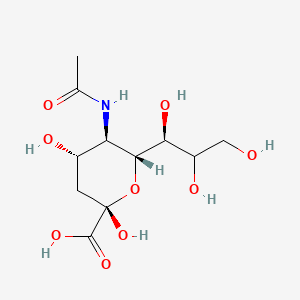

![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)